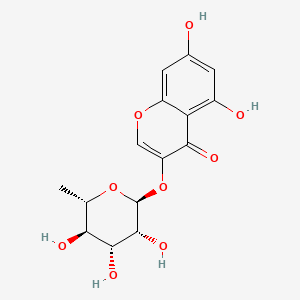
4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eucryphin is a naturally occurring chromone glycoside derived from the rhizomes of Astilbe thunbergii It is known for its various pharmacological properties, including anti-inflammatory and wound-healing effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Eucryphin involves several steps, starting from commercially available phloroglucinol. The key step in the synthesis is the selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone using iodosobenzene diacetate as the reagent . This method allows for the creation of functional chromone derivatives, including Eucryphin.
Industrial Production Methods
While specific industrial production methods for Eucryphin are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods include the use of various reagents and catalysts to achieve the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Eucryphin undergoes several types of chemical reactions, including:
Oxidation: The selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone.
Glycosylation: The addition of glycosyl groups to form glycosylated derivatives of Eucryphin.
Common Reagents and Conditions
Oxidation: Iodosobenzene diacetate is commonly used for the selective oxidation of phloroglucinol.
Glycosylation: Various glycosyl donors and catalysts are used to achieve glycosylation.
Major Products Formed
The major products formed from these reactions include Eucryphin and its glycosylated derivatives, which have been shown to possess various biological activities .
Scientific Research Applications
Chemistry: Eucryphin and its derivatives are used as intermediates in the synthesis of other chromone-based compounds.
Biology: Eucryphin has been shown to have anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: Eucryphin has been formulated as an ointment that facilitates burn wound repair in mice when applied topically.
Industry: Eucryphin’s antioxidant properties make it a potential additive in various industrial applications.
Mechanism of Action
Eucryphin exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Eucryphin increases the levels of interleukin-1 beta, monocyte chemoattractant protein-1, vascular endothelial growth factor, and transforming growth factor-beta 1 in the exudates from the wound area. These factors contribute to the wound-healing process.
Antioxidant: Eucryphin reduces oxidative damage by scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Eucryphin is unique among chromone glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Bergenin: Another chromone glycoside with anti-inflammatory and antioxidant properties.
Astilbin: A flavonoid glycoside with similar pharmacological activities.
Chromone derivatives: Various chromone derivatives have been studied for their biological activities, but Eucryphin stands out due to its specific wound-healing properties.
Eucryphin’s unique combination of anti-inflammatory, antioxidant, and wound-healing properties makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
72021-22-8 |
|---|---|
Molecular Formula |
C15H16O9 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C15H16O9/c1-5-11(18)13(20)14(21)15(23-5)24-9-4-22-8-3-6(16)2-7(17)10(8)12(9)19/h2-5,11,13-18,20-21H,1H3/t5-,11-,13+,14+,15-/m0/s1 |
InChI Key |
XCVOCJFOQNDTNC-ZNDRGHTASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



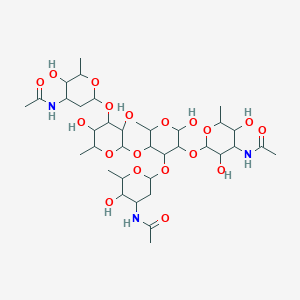

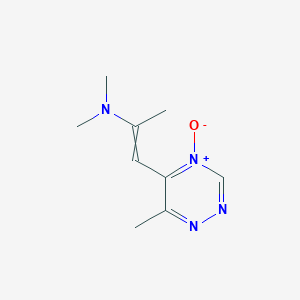
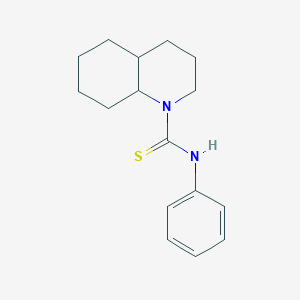
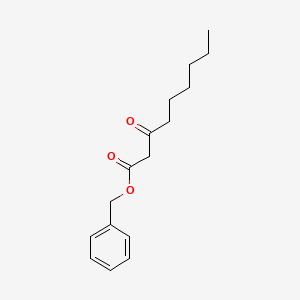
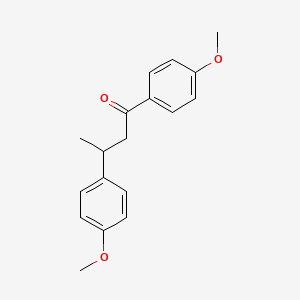
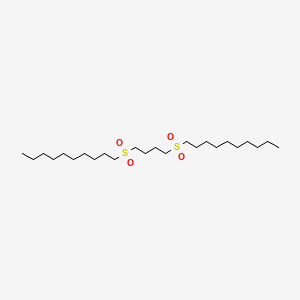
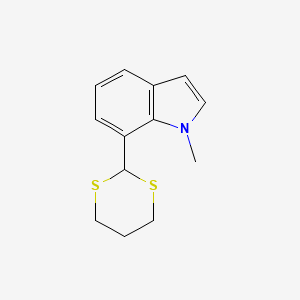
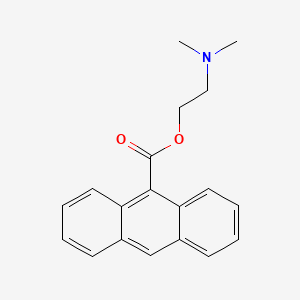
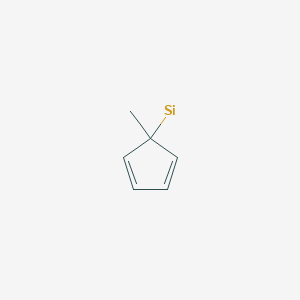

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
